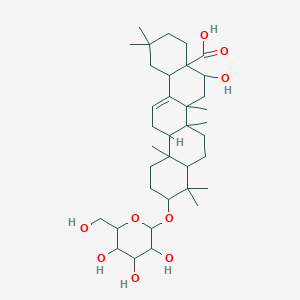

Ecliptasaponin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . Eclipta prostrata has been used in traditional medicine for various therapeutic purposes, making Ecliptasaponin D a compound of significant interest in scientific research.

Aplicaciones Científicas De Investigación

Ecliptasaponin D has a wide range of scientific research applications, including:

Mecanismo De Acción

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk, which is the aerial part of Eclipta prostrate . Eclipta prostrate is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .

Target of Action

Related compounds such as ecliptasaponin a have been reported to interact with apoptosis signal-regulating kinase 1 (ask1) and c-jun n-terminal kinase (jnk) .

Mode of Action

Ecliptasaponin a, a related compound, has been reported to induce apoptosis in human lung cancer cells by activating the ask1/jnk pathway .

Biochemical Pathways

Ecliptasaponin A has been shown to affect the extracellular matrix and TGFβ signaling pathway . It can inhibit ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) .

Pharmacokinetics

A study on ecliptasaponin a showed that it could be detected in rat plasma and tissues after oral administration .

Result of Action

Ecliptasaponin a has been reported to reduce renal collagen fiber deposition and renal extracellular matrix (ecm) protein expression in a mouse model of renal fibrosis .

Action Environment

It is known that the compound is derived from eclipta prostrate, a plant that has been used in traditional chinese medicine for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects .

Análisis Bioquímico

Biochemical Properties

Ecliptasaponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and matrix metalloproteinases from immune cells . These interactions highlight its potential in modulating inflammatory responses and protecting against oxidative stress.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the expression of extracellular matrix proteins in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1), thereby attenuating renal fibrosis . This indicates its potential in regulating cellular responses to injury and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the expression of matrix metalloproteinase 13 (MMP13) in HK-2 cells, which plays a role in extracellular matrix regulation . This inhibition helps in reducing tissue damage and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, and its activity can be preserved for extended periods . Long-term studies in vitro and in vivo have demonstrated its sustained anti-inflammatory and antioxidant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and protecting against oxidative stress. At higher doses, there may be potential toxic or adverse effects. For instance, studies have shown that excessive doses of this compound can lead to hepatotoxicity and other adverse reactions . Therefore, determining the optimal dosage is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its biological activities. For example, it modulates the activity of enzymes involved in the synthesis and degradation of extracellular matrix proteins, thereby influencing tissue remodeling and repair . These interactions highlight its role in maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target cells .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, this compound has been observed in the cytoplasm and nucleus of cells, indicating its involvement in regulating gene expression and cellular responses . These localization patterns are essential for understanding its mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ecliptasaponin D is primarily isolated from natural sources, specifically from the aerial parts of Eclipta alba . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound . There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Eclipta alba. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Ecliptasaponin D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Comparación Con Compuestos Similares

Ecliptasaponin D can be compared with other similar triterpenoid glucosides, such as:

Ecliptasaponin A: This compound is also isolated from Eclipta alba and shares similar biological activities, including anti-inflammatory and hepatoprotective effects.

Eclalbasaponin II: Another triterpenoid glucoside from Eclipta alba, known for its hepatoprotective and antioxidant properties.

Eclalbasaponin V: This compound has similar anti-inflammatory and immunomodulatory effects.

This compound is unique due to its specific molecular structure and the distinct pathways it modulates, making it a valuable compound for further research and potential therapeutic applications .

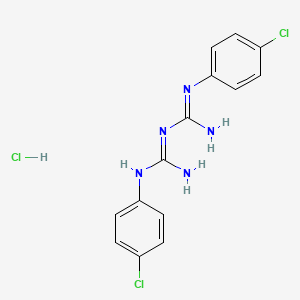

Propiedades

IUPAC Name |

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPEADEZMZKNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Ecliptasaponin D and where is it found?

A: this compound is a triterpenoid glucoside isolated from the plant Eclipta alba (L.) Hassk. [] This plant is commonly known as false daisy and is used in traditional medicine.

Q2: What is the chemical structure of this compound?

A: this compound's structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This determination was made using spectral analysis, chemical evidence, and hydrolysis results. []

Q3: How is this compound quantified in complex mixtures?

A3: this compound can be quantified alongside other active ingredients in herbal medicine mixtures like Shengxuebao Mixture. Two primary methods are employed:

- HPLC-UV-MS: This technique offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of this compound and other compounds. [, ]

- UV-Vis and NIR Spectroscopy Combined with Multivariate Data Analysis: This approach utilizes the unique spectral fingerprints of different compounds. Partial Least Squares (PLS) analysis is then applied to build models that correlate spectral data with the concentration of this compound and other ingredients. This method is rapid and suitable for quality control purposes. []

Q4: Are there any specific quality control considerations related to this compound analysis?

A: When analyzing this compound in herbal mixtures, quality by design (QbD) principles are crucial. This involves identifying critical method attributes (CMA) like resolution and signal-to-noise ratio. Critical method parameters (CMP) like the amount of acid in the mobile phase, temperature, gradient, and wavelength need optimization for accurate and reliable quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)